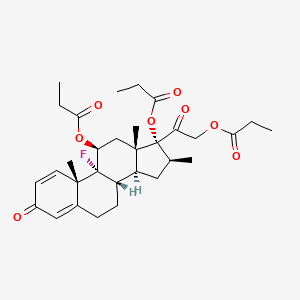

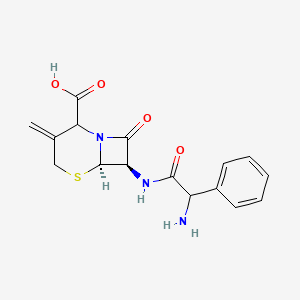

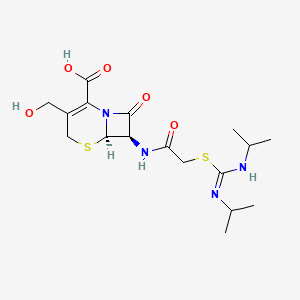

![molecular formula C18H26FN3O3 B601336 (5S)-5-[(tert-butylamino)methyl]-3-(3-fluoro-4-morpholin-4-ylphenyl)-1,3-oxazolidin-2-one CAS No. 1215006-08-8](/img/structure/B601336.png)

(5S)-5-[(tert-butylamino)methyl]-3-(3-fluoro-4-morpholin-4-ylphenyl)-1,3-oxazolidin-2-one

Descripción general

Descripción

N-t-Butyl N-Deactyl Linezolid is a derivative of Linezolid, a prototype of the oxazolidinone antimicrobials; inhibits bacterial mRNA translation.

N-t-Butyl N-Deactyl Linezolid is a derivative of Linezolid, a prototype of the oxazolidinone antimicrobials.

Aplicaciones Científicas De Investigación

Stereochemical Aspects in Hydroformylation

The compound has relevance in stereochemistry, particularly in the hydroformylation of oxazoline derivatives. A study by Kollár and Sándor (1993) demonstrated the hydroformylation of a related oxazoline compound, leading to the production of formyl products which are crucial intermediates for synthesizing homochiral amino acid derivatives. This process showed high diastereoselectivities, underlining the compound's significance in producing stereochemically pure substances (Kollár & Sándor, 1993).

Synthesis and Antibacterial Activity

Zhou Wei-cheng (2006) explored the synthesis of oxazolidinone derivatives, including (5S)-5-[(tert-butylamino)methyl]-3-(3-fluoro-4-morpholin-4-ylphenyl)-1,3-oxazolidin-2-one. This research aimed to understand the structure-activity relationship of these compounds. However, the study found that modifications to the oxazolidinone structure could result in the loss of antibacterial activity, highlighting the delicate balance in chemical alterations for therapeutic efficacy (Zhou Wei-cheng, 2006).

Potential Psychotropic Drug

Kruszyński et al. (2001) investigated a series of oxazolidinone derivatives, including compounds structurally similar to (5S)-5-[(tert-butylamino)methyl]-3-(3-fluoro-4-morpholin-4-ylphenyl)-1,3-oxazolidin-2-one, for their psychotropic properties. Preliminary clinical data suggested antidepressive activity in humans, indicating potential applications in psychiatric medicine (Kruszyński, Bartczak, Chilmonczyk, & Cybulski, 2001).

Synthesis and Physicochemical Characterization

Wielgus et al. (2015) conducted a comprehensive study on linezolid and its synthetic precursors, closely related to the compound . They utilized solid-state nuclear magnetic resonance (SS NMR) spectroscopy and electron ionization mass spectrometry to gain detailed structural and spectral information. This research highlights the importance of understanding the molecular structure and behavior of such compounds for pharmaceutical applications (Wielgus, Paluch, Frelek, Szczepek, & Potrzebowski, 2015).

Herbicidal Activity

A study by Kudo et al. (1998) on herbicidal activities of 4-oxazolin-2-one derivatives, which are structurally similar to the compound of interest, showed significant herbicidal activity against various weeds. This implies that similar compounds, including (5S)-5-[(tert-butylamino)methyl]-3-(3-fluoro-4-morpholin-4-ylphenyl)-1,3-oxazolidin-2-one, might possess agricultural applications (Kudo, Taniguchi, Furuta, Sato, Takeshi, & Honma, 1998).

Propiedades

IUPAC Name |

(5S)-5-[(tert-butylamino)methyl]-3-(3-fluoro-4-morpholin-4-ylphenyl)-1,3-oxazolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H26FN3O3/c1-18(2,3)20-11-14-12-22(17(23)25-14)13-4-5-16(15(19)10-13)21-6-8-24-9-7-21/h4-5,10,14,20H,6-9,11-12H2,1-3H3/t14-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HALVQHTYSGMMGS-AWEZNQCLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NCC1CN(C(=O)O1)C2=CC(=C(C=C2)N3CCOCC3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)NC[C@H]1CN(C(=O)O1)C2=CC(=C(C=C2)N3CCOCC3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H26FN3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Linezolid Impurity 11 | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.